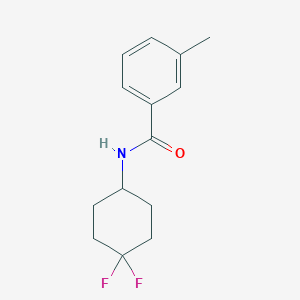

N-(4,4-difluorocyclohexyl)-3-methylbenzamide

Description

N-(4,4-Difluorocycloclohexyl)-3-methylbenzamide is a benzamide derivative characterized by a 4,4-difluorocyclohexyl group attached to the amide nitrogen and a 3-methyl substituent on the benzoyl ring. The 4,4-difluorocyclohexyl moiety is critical for modulating conformational rigidity and enhancing metabolic stability, while the 3-methyl group on the benzamide influences steric and electronic properties .

Synthetic routes typically involve coupling 3-methylbenzoic acid (or its chloride) with 4,4-difluorocyclohexylamine under standard amidation conditions . Characterization is achieved via NMR, mass spectrometry, and crystallographic methods, as evidenced by analogous compounds in the literature .

Properties

IUPAC Name |

N-(4,4-difluorocyclohexyl)-3-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F2NO/c1-10-3-2-4-11(9-10)13(18)17-12-5-7-14(15,16)8-6-12/h2-4,9,12H,5-8H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHRIFFBDEBJJCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2CCC(CC2)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,4-difluorocyclohexyl)-3-methylbenzamide typically involves the reaction of 4,4-difluorocyclohexylamine with 3-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4,4-difluorocyclohexyl)-3-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzamide group to an amine, using reagents such as lithium aluminum hydride.

Substitution: The difluorocyclohexyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted cyclohexyl derivatives.

Scientific Research Applications

N-(4,4-difluorocyclohexyl)-3-methylbenzamide has found applications in several scientific research areas:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-(4,4-difluorocyclohexyl)-3-methylbenzamide exerts its effects is primarily through its interaction with specific molecular targets. The difluorocyclohexyl group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to modulation of their activity. This interaction can trigger various cellular pathways, resulting in the desired biological or chemical effects.

Comparison with Similar Compounds

Thiazole-Containing Analogues

Compounds 108–111 () share the 4,4-difluorocyclohexyl carboxamide core but incorporate thiazole rings and diverse N-terminal substituents (e.g., 3,4,5-trimethoxybenzamido groups). Key distinctions include:

These analogues demonstrate that bulky or polar substituents (e.g., hydroxyl in 110) reduce synthetic yields, likely due to steric hindrance or solubility issues. The 3,4,5-trimethoxybenzamido group is a common pharmacophore in P-gp inhibitors .

Fluorinated Cyclohexyl Derivatives

- AMG-bis-006 (): Contains a 4,4-difluorocyclohexyl group but features an imidazole-carboxamide scaffold and methylbenzyl substituents. This compound exhibits κ-opioid receptor activity, highlighting the versatility of the 4,4-difluorocyclohexyl motif in diverse target engagement .

- Compound 53 (): A 4,4-difluorocyclohexyl derivative with optimized fluorine positioning for P-gp ATPase inhibition. Deviations in fluorine geometry (e.g., axial vs. equatorial) reduce activity, underscoring the necessity of precise fluorination .

Non-Fluorinated Benzamide Analogues

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

This analogue replaces the 4,4-difluorocyclohexyl group with a hydroxy-dimethylethyl moiety. The absence of fluorine atoms eliminates conformational rigidity, reducing suitability for P-gp modulation but enabling use as an N,O-bidentate directing group in metal-catalyzed reactions .

N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ()

The 4-chlorophenyl group introduces strong electron-withdrawing effects, altering electronic distribution compared to the electron-deficient 4,4-difluorocyclohexyl group.

Structure-Activity Relationship (SAR) Insights

- 4,4-Difluorocyclohexyl Group : Critical for P-gp ATPase inhibition. Compounds lacking this group (e.g., 63 and 64 in ) show >90% loss of activity .

- 3-Methyl Substitutent : Enhances lipophilicity and membrane permeability compared to unsubstituted benzamides.

- Fluorine Geometry : Axial-equatorial fluorine alignment (as in 53) maximizes P-gp binding, whereas alternative fluorinated cyclohexyl derivatives (e.g., 61–67) exhibit reduced potency .

Key Research Findings

- P-gp Modulation: The 4,4-difluorocyclohexyl benzamide scaffold is a privileged structure for P-gp inhibition, with EC₅₀ values in the nanomolar range for optimized analogues .

- Synthetic Challenges : Bulky substituents (e.g., 3,4,5-trimethoxybenzamido) reduce yields (35–78%), necessitating optimized coupling conditions .

- Biological Versatility : Structural modifications enable engagement with diverse targets (e.g., opioid receptors in AMG-bis-006) .

Biological Activity

N-(4,4-difluorocyclohexyl)-3-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound features a cyclohexyl ring substituted with two fluorine atoms and a methyl group on the benzamide moiety. The presence of the difluoro group is hypothesized to enhance the compound's interaction with biological targets through increased binding affinity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The difluorocyclohexyl group may improve the compound's binding efficiency, while the amide functional group can facilitate hydrogen bonding with target proteins. This dual interaction mechanism suggests that the compound could modulate various biological pathways, potentially leading to therapeutic effects in different disease models.

Biological Activity Overview

Research indicates that this compound has been investigated for several biological activities:

- Anticancer Activity : Preliminary studies have shown that this compound may induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

- Enzyme Inhibition : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been explored, indicating its role in modulating biochemical processes.

- Neuropharmacological Effects : Investigations into the compound's effects on neurotransmitter systems have suggested possible applications in treating neurological disorders.

Case Study 1: Anticancer Efficacy

In a study examining the effects of this compound on breast cancer cells, researchers reported significant cytotoxicity at micromolar concentrations. The compound was found to induce cell cycle arrest at the G1 phase and promote apoptosis through caspase activation pathways. These findings suggest that it could serve as a lead compound for further development in cancer therapeutics.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 1 | 85 | 5 |

| 5 | 60 | 25 |

| 10 | 30 | 60 |

Case Study 2: Enzyme Interaction

Another study focused on the enzyme inhibition profile of this compound. The compound demonstrated significant inhibition of a target enzyme involved in metabolic regulation, with an IC50 value indicating potent activity compared to standard inhibitors.

| Enzyme | IC50 (µM) |

|---|---|

| Target Enzyme A | 15 |

| Standard Inhibitor | 20 |

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Initial data suggest that the compound has favorable oral bioavailability and a moderate half-life, making it a suitable candidate for further development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.